Cas no 384369-10-2 (2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide)

2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide is a thienopyrimidine-based compound featuring a sulfanylacetamide linker with bis(2-hydroxyethyl) substitution. Its structure combines a heterocyclic core with polar hydroxyl groups, enhancing solubility and potential reactivity in aqueous or protic environments. The 4-amino and dimethyl substituents on the thienopyrimidine scaffold may contribute to its binding affinity in biological systems, making it a candidate for pharmaceutical or agrochemical applications. The presence of both sulfur and nitrogen heteroatoms suggests utility in coordination chemistry or as a ligand. The compound’s balanced hydrophilicity and lipophilicity, derived from its hybrid structure, could facilitate its use in drug discovery or material science.
2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide structure
384369-10-2 structure
Product Name:2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide
CAS No:384369-10-2
MF:C14H20N4O3S2
MW:356.463600158691
CID:5842728
PubChem ID:1581416
Update Time:2025-10-28

2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide
    • Acetamide, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-bis(2-hydroxyethyl)-
    • SR-01000318327
    • SR-01000318327-1
    • 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide
    • 384369-10-2
    • HMS1682B15
    • HMS2626D08
    • CHEMBL1868682
    • SMR000285800
    • F1026-0010
    • AKOS000527488
    • Z56840861
    • MFCD02973416
    • MLS000688824
    • 2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide
    • Inchi: 1S/C14H20N4O3S2/c1-8-9(2)23-13-11(8)12(15)16-14(17-13)22-7-10(21)18(3-5-19)4-6-20/h19-20H,3-7H2,1-2H3,(H2,15,16,17)
    • InChI Key: OMXRHTPSAQPQTD-UHFFFAOYSA-N
    • SMILES: C(N(CCO)CCO)(=O)CSC1=NC(N)=C2C(C)=C(C)SC2=N1

Computed Properties

  • Exact Mass: 356.09768286g/mol
  • Monoisotopic Mass: 356.09768286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 166Ų

2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1026-0010-10mg
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2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide Related Literature

Additional information on 2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide

Research Brief on 2-({4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide (CAS: 384369-10-2)

In recent years, the compound 2-({4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide (CAS: 384369-10-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thienopyrimidine core and sulfanylacetamide side chain, has shown promising potential in various therapeutic applications, particularly in kinase inhibition and cancer therapy. The unique structural features of this compound, including the presence of hydroxyl groups and a thienopyrimidine scaffold, contribute to its bioactivity and make it a subject of ongoing investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 384369-10-2. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory effects against a subset of protein kinases, including those implicated in oncogenic signaling pathways. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to characterize the binding interactions between 384369-10-2 and its kinase targets. Their findings suggest that the compound's thienopyrimidine moiety plays a critical role in forming hydrogen bonds with the kinase active site, while the sulfanylacetamide side chain enhances solubility and bioavailability.

In addition to its kinase inhibitory properties, 384369-10-2 has been investigated for its potential as an anti-inflammatory agent. A preclinical study published in *Bioorganic & Medicinal Chemistry Letters* in 2024 reported that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The study attributed this effect to the modulation of NF-κB signaling, a key pathway in inflammatory responses. These findings highlight the multifaceted therapeutic potential of 384369-10-2, warranting further exploration in diverse disease contexts.

The synthesis and optimization of 384369-10-2 have also been a focus of recent research. A 2024 paper in *Organic Process Research & Development* detailed a scalable synthetic route for the compound, emphasizing improvements in yield and purity. The authors reported a novel one-pot reaction sequence that reduces the number of purification steps, making the synthesis more cost-effective for potential industrial applications. Such advancements are crucial for facilitating the transition of 384369-10-2 from the laboratory to clinical development.

Despite these promising developments, challenges remain in the clinical translation of 384369-10-2. Pharmacokinetic studies have indicated that the compound exhibits moderate plasma stability and variable tissue distribution, which may necessitate further structural modifications. Ongoing research efforts are exploring prodrug strategies and formulation optimizations to address these limitations. As the scientific community continues to unravel the full therapeutic potential of 384369-10-2, this compound stands as a compelling example of the intersection between chemical biology and drug discovery.

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